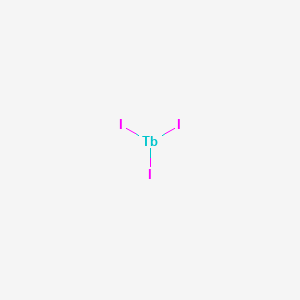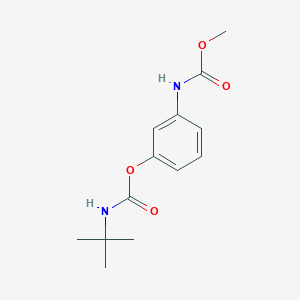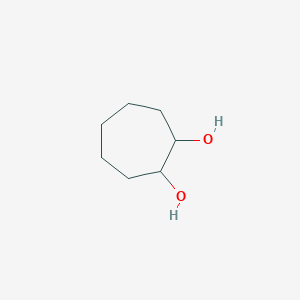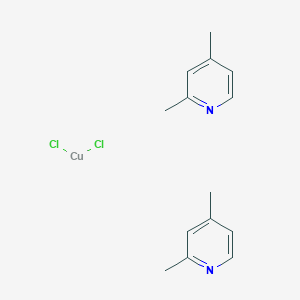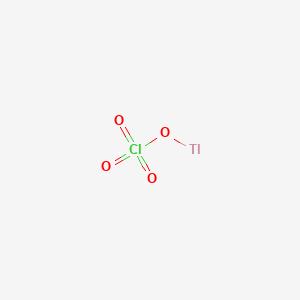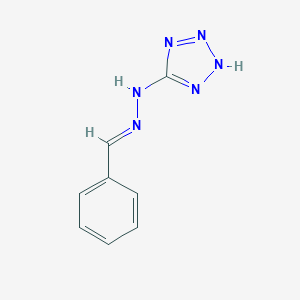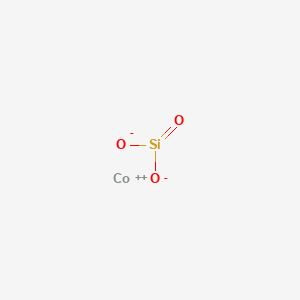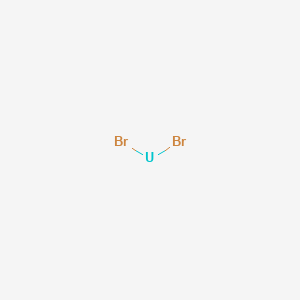
Uranium dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uranium dibromide, also known as UBr2, is a chemical compound composed of uranium and bromine. It is a yellow-green crystalline solid that is highly reactive and can be used in various scientific research applications.
Mecanismo De Acción
Uranium dibromide has a unique mechanism of action, which involves its ability to undergo redox reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions. Its ability to undergo redox reactions makes it useful in various scientific research applications.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of uranium dibromide. However, it is known to be highly reactive and can cause severe burns and tissue damage upon contact with skin and eyes. It is also toxic if ingested or inhaled and can cause respiratory and gastrointestinal problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using uranium dibromide in lab experiments is its ability to undergo redox reactions, which makes it useful in various organic synthesis reactions. Additionally, it can be used in the preparation of other uranium compounds and metals. However, its highly reactive nature and toxicity make it challenging to handle and require special precautions to ensure safety.
Direcciones Futuras
There are several future directions for the use of uranium dibromide in scientific research. One area of interest is its use in the synthesis of novel uranium compounds with unique properties. Additionally, its ability to undergo redox reactions makes it a potential catalyst for various organic synthesis reactions. Further research is needed to explore its potential in these areas and to develop safer handling and disposal methods for the compound.
Conclusion:
In conclusion, uranium dibromide is a highly reactive and useful compound in various scientific research applications. Its ability to undergo redox reactions makes it useful in organic synthesis reactions, and it can be used in the preparation of other uranium compounds and metals. However, its toxicity and highly reactive nature require special precautions for safe handling. Further research is needed to explore its potential in novel compound synthesis and catalysis and to develop safer handling and disposal methods.
Métodos De Síntesis
Uranium dibromide can be synthesized by reacting uranium metal with bromine gas in a sealed tube at a high temperature. The reaction produces Uranium dibromide as a yellow-green crystalline solid. Another method of synthesis involves the reaction of uranium tetrachloride with hydrogen bromide gas in the presence of a reducing agent.
Aplicaciones Científicas De Investigación
Uranium dibromide has various scientific research applications, including its use as a catalyst in organic synthesis reactions. It can also be used in the synthesis of other uranium compounds, such as uranium tetrafluoride and uranium tetrachloride. Additionally, it can be used in the preparation of uranium metal and uranium alloys.
Propiedades
Número CAS |
13775-13-8 |
|---|---|
Nombre del producto |
Uranium dibromide |
Fórmula molecular |
UBr2 Br2U |
Peso molecular |
397.84 g/mol |
Nombre IUPAC |
dibromouranium |
InChI |
InChI=1S/2BrH.U/h2*1H;/q;;+2/p-2 |
Clave InChI |
DYVCBPGJMQHHIW-UHFFFAOYSA-L |
SMILES |
Br[U]Br |
SMILES canónico |
Br[U]Br |
Otros números CAS |
13775-13-8 |
Sinónimos |
dibromouranium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



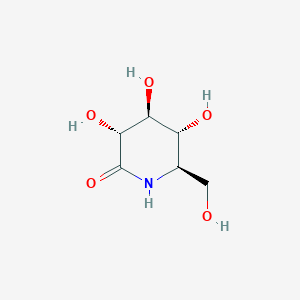
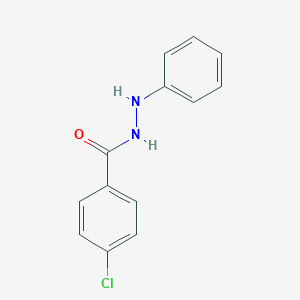
![20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene](/img/structure/B84156.png)
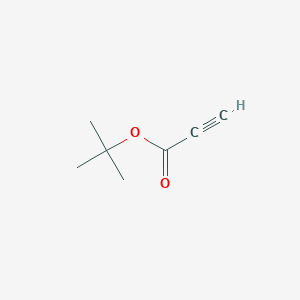
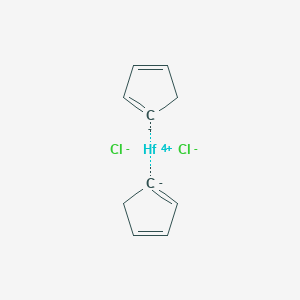
![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)

